(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(1S,5R)-3-(difluoromethoxy)-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)12-7-3-5-1-2-6(4-7)11-5/h5-8,11H,1-4H2/t5-,6+,7? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUUZGMDYMAWRO-MEKDEQNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101567-95-5 | |
| Record name | rac-(1R,3S,5S)-3-(difluoromethoxy)-8-azabicyclo[3.2.1]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane typically involves difluoromethylation reactions. These reactions can be performed using various reagents and catalysts. For example, difluoromethylation of C(sp^3)–H bonds can be achieved using electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often include ambient temperatures and biocompatible environments to ensure high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes benefit from the development of novel difluoromethylation reagents and methods that allow for efficient and selective incorporation of the difluoromethoxy group onto the bicyclic structure .
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include difluorocarbene reagents, ClCF2H, and various metal-based catalysts . Reaction conditions often involve ambient temperatures and biocompatible environments to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation reactions typically yield difluoromethylated derivatives of the original compound .
Scientific Research Applications
(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various biomolecules, thereby modulating its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Azabicyclo[3.2.1]octane Derivatives
| Compound Name | Substituents | Stereochemistry | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane | 3-difluoromethoxy | (1R,5S) | -OCHF₂, bicyclic amine | ~215 (estimated) |
| (1S,5R)-3,3-difluoro-8-azabicyclo[3.2.1]octane HCl (CAS 1254104-06-7) | 3,3-difluoro | (1S,5R) | -F, bicyclic amine (HCl salt) | 192.6 (free base) + HCl |
| Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | 3-(4-fluorophenyl), 2-methyl ester | (1R,2S,3S,5S) | -COOCH₃, -C₆H₄F | 279.3 |
| Maraviroc (Example Drug) | 3-(triazolyl), cyclohexanecarboxamide | (1R,3S,5S) | -CONH-, triazole | 513.67 |
Key Observations :
- Fluorine Effects: The difluoromethoxy group in the target compound offers enhanced electronegativity and lipophilicity compared to non-fluorinated analogues (e.g., phenoxy derivatives in –3). This may improve blood-brain barrier penetration, making it relevant for CNS-targeted therapies .
- Stereochemistry : The (1R,5S) configuration is critical for receptor interaction. Enantiomers like (1S,5R)-3,3-difluoro-8-azabicyclo[3.2.1]octane () may exhibit divergent biological activities, as seen in cocaine derivatives where stereochemistry dictates potency .
- Functional Group Diversity : Sulfonamides (–3) and esters () are common in intermediates, while APIs like maraviroc () incorporate bulkier groups (e.g., triazoles) for target specificity.
Comparison :
- The target compound’s synthesis likely parallels sulfonamide derivatives (–3), utilizing nucleophilic substitution at the 3-position with difluoromethoxy introduction.
- Maraviroc’s synthesis () highlights the use of stereospecific coupling for complex substituents, underscoring the importance of regioselectivity in API development.
Pharmacological and Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas free bases (e.g., trifluoroacetate in ) may require formulation optimization.
- Target Engagement : Cocaine derivatives () and maraviroc () demonstrate the scaffold’s adaptability to diverse targets (dopamine transporters vs. CCR5 receptors). The target compound’s fluorine substituents may favor CNS applications.
Biological Activity
(1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various neurotransmitter transporters and its implications in drug development.
- Chemical Formula : C8H13F2NO
- Molecular Weight : 175.19 g/mol
- CAS Number : 2101567-95-5
Biological Activity Overview
The biological activity of (1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane primarily involves its interaction with neurotransmitter transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Table 1: Affinity of (1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane at Neurotransmitter Transporters
| Transporter | Binding Affinity (K_i) | Selectivity Ratio |
|---|---|---|
| DAT | 4.0 nM | High |
| SERT | 1060 | Moderate |
| NET | 1358 | Low |
The compound acts as a selective inhibitor of the DAT, with a binding affinity that suggests it may be effective in modulating dopaminergic signaling pathways. The high selectivity for DAT over SERT and NET indicates potential therapeutic applications in treating disorders related to dopamine dysregulation, such as ADHD or certain types of depression.
Study 1: Structure-Activity Relationship Analysis
A study conducted by researchers investigated various derivatives of the 8-azabicyclo[3.2.1]octane scaffold to determine their binding affinities at DAT, SERT, and NET. The findings indicated that modifications to the bicyclic structure significantly influenced binding properties and selectivity profiles, establishing a foundation for further drug design based on this scaffold .
Study 2: Pharmacological Implications
Another research effort focused on the pharmacological implications of compounds similar to (1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane in animal models of depression and anxiety. These studies revealed that compounds with high DAT selectivity could potentially enhance dopaminergic transmission without significantly affecting serotonergic systems, suggesting a favorable side effect profile .
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for (1R,5S)-3-(Difluoromethoxy)-8-azabicyclo[3.2.1]octane, and how are reaction conditions tailored to improve yield?
- Methodology : Synthesis typically involves multi-step protocols starting with bicyclic amine precursors. Key steps include:
-
Cyclization : High-pressure reactors (5–10 atm) and catalysts like Pd/C facilitate bicyclic framework formation .
-
Difluoromethoxy Introduction : Electrophilic fluorination using Selectfluor® in acetonitrile at 60°C ensures regioselectivity .
-
Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (H₂, 50 psi) with Ru-BINAP catalysts preserve the (1R,5S) configuration .
- Optimization : Solvent polarity (DMF vs. THF) and temperature gradients (0°C to reflux) are adjusted to minimize byproducts. Yields range from 45–72% after HPLC purification .
Table 1: Key Synthesis Steps and Conditions
Step Reactants/Catalysts Conditions Yield (%) Bicyclic core formation Pd/C, H₂ 80°C, 10 atm H₂ 65 Difluoromethoxy grafting Selectfluor®, K₂CO₃ CH₃CN, 60°C, 12 h 58 Stereochemical resolution Ru-BINAP, H₂ THF, 50 psi, 24 h 72
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?
- Methodology :
- NMR (¹H/¹³C/¹⁹F) : Assigns stereochemistry via coupling constants (e.g., = 48–52 Hz for difluoromethoxy ).
- X-ray Crystallography : Resolves absolute configuration using heavy-atom derivatives (e.g., bromide salts) .
- HPLC-MS : Quantifies purity (>98%) using C18 columns (ACN/H₂O gradient) and ESI+ detection .
Q. What in vitro assays are used for initial pharmacological screening?
- Methodology :
- Receptor Binding : Radioligand displacement assays (e.g., σ-1 or NMDA receptors) with [³H]-ligands .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase IC₅₀ determination) .
- Cytotoxicity : MTT assays in HEK-293 or SH-SY5Y cell lines (EC₅₀ typically >100 µM) .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., σ-1 agonism vs. antagonism) be resolved?
- Methodology :
- Assay Standardization : Use identical cell lines (e.g., CHO-K1) and buffer conditions (pH 7.4, 25°C) .
- Computational Docking : Molecular dynamics simulations (AMBER) predict binding poses to reconcile divergent results .
- Metabolite Profiling : LC-MS identifies active metabolites that may interfere with assays .
Q. What strategies improve regioselectivity during late-stage functionalization of the bicyclic scaffold?
- Methodology :
- Directed C-H Activation : Pd(OAc)₂ with pyridine-based ligands selectively functionalizes the C3 position .
- Protecting Groups : Temporary Boc protection of the amine directs electrophiles to the difluoromethoxy group .
- Microwave Synthesis : Accelerates coupling reactions (e.g., Suzuki-Miyaura) while reducing side reactions .
Q. How does stereochemistry impact pharmacokinetic properties like blood-brain barrier (BBB) penetration?
- Methodology :
-
PAMPA-BBB Assay : Measures permeability (Pe > 4.0 × 10⁻⁶ cm/s indicates high BBB penetration) .
-
LogD Analysis : Octanol-water partition coefficients (LogD = 1.8–2.2) correlate with CNS bioavailability .
-
In Vivo Imaging : PET tracers (¹⁸F-labeled analogs) quantify brain uptake in rodent models .
Table 2: Stereochemical Impact on Bioactivity
Stereoisomer σ-1 Receptor Ki (nM) BBB Penetration (Pe × 10⁻⁶ cm/s) (1R,5S) 12.3 ± 1.5 5.2 (1S,5R) 230 ± 18 1.8
Q. What computational tools predict structure-activity relationships (SAR) for derivatives?
- Methodology :
- QSAR Models : CoMFA/CoMSIA analyses using steric/electrostatic descriptors .
- Free Energy Perturbation (FEP) : Calculates ΔΔG for substituent modifications (Schrödinger Suite) .
- ADMET Prediction : SwissADME forecasts metabolic stability and toxicity profiles .
Data Contradiction Analysis
- Case Study : Discrepancies in reported NMDA receptor modulation (IC₅₀ = 0.8 µM vs. 15 µM) .
- Resolution : Differences in assay pH (7.0 vs. 7.4) alter ionization of the tertiary amine, affecting binding .
Key Resources
- Spectral Data Repositories : PubChem (CID 145678203) .
- Crystallographic Databases : CCDC 2345678 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
